Product packaging for Ethyl (S)-2-(benzyloxy)propionate(Cat. No.:CAS No. 54783-72-1)

Ethyl (S)-2-(benzyloxy)propionate

Cat. No.: B016045
CAS No.: 54783-72-1
M. Wt: 208.25 g/mol
InChI Key: YECFQHZUGDYXTN-JTQLQIEISA-N
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Description

Significance of Enantioenriched Compounds in Advanced Chemical Research

In the realm of chemical and pharmaceutical sciences, chirality—a property of asymmetry where a molecule is non-superimposable on its mirror image—is of paramount importance. These non-superimposable mirror images are known as enantiomers. While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as biological receptors and enzymes, can differ dramatically. nih.govlongdom.org This disparity is the cornerstone of stereoselectivity in drug design and development.

The human body is a chiral environment, and thus the different enantiomers of a drug can exhibit varied pharmacological activities, metabolic pathways, and toxicological profiles. longdom.orgresearchgate.net One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive, less active, or even cause adverse effects. researchgate.netnih.gov This recognition has led to a significant shift in the pharmaceutical industry towards the development of single-enantiomer drugs to enhance efficacy and improve safety profiles. nih.govnih.govnumberanalytics.com

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established guidelines that mandate the characterization of individual enantiomers in chiral drugs. nih.govnih.gov These regulations require that the absolute stereochemistry of chiral compounds be determined early in the drug development process, underscoring the need for robust methods to produce enantioenriched compounds. nih.gov

Overview of Chiral Building Blocks and Key Intermediates in Stereoselective Transformations

The synthesis of single-enantiomer compounds presents a significant challenge that organic chemists address through various strategies. numberanalytics.com One of the most powerful approaches is the use of "chiral building blocks," which are enantiomerically pure molecules that serve as starting materials or key intermediates. nih.gov These synthons possess one or more defined stereocenters that are incorporated into the final target molecule, allowing for the construction of complex chiral structures with high stereochemical control. ethz.ch

Chiral building blocks can be sourced from the "chiral pool," which consists of naturally abundant, inexpensive, and enantiomerically pure compounds like amino acids and sugars. ethz.ch Alternatively, they can be produced through methods such as the resolution of racemic mixtures or, more efficiently, through asymmetric synthesis. nih.govnih.gov Asymmetric synthesis aims to create a specific enantiomer from achiral or prochiral starting materials, often employing chiral catalysts or auxiliaries. nih.govethz.ch

Key intermediates in stereoselective transformations include a wide variety of functionalized molecules such as chiral alcohols, amines, epoxides, and carboxylic acids. researchgate.net Among these, chiral α-alkoxy esters are particularly valuable due to the versatile transformations their functional groups can undergo while preserving the crucial stereocenter.

The Strategic Role of Ethyl (S)-2-(benzyloxy)propionate as a Chiral Synthon

This compound is a prime example of a versatile chiral building block within the class of α-alkoxy esters. Its structure incorporates a stereocenter at the α-position of the ester, with a benzyloxy group that serves as a robust protecting group for the hydroxyl function. This compound is frequently synthesized from the readily available and inexpensive (S)-ethyl lactate (B86563). orgsyn.org A common synthetic route involves the O-benzylation of (S)-ethyl lactate, for which several methods have been developed to achieve high yields. orgsyn.orgbeilstein-journals.org

The strategic importance of this compound lies in its utility as a precursor to other valuable chiral intermediates. For instance, it can be reduced to form the corresponding chiral aldehyde, (−)-(S)-2-(benzyloxy)propanal, which is a key component in the synthesis of more complex molecules. orgsyn.org Furthermore, it is used in the preparation of optically active 2-hydroxypropoxyaniline derivatives, which are intermediates for the synthesis of the antibiotic Levofloxacin. guidechem.comchemicalbook.com

The combination of a defined stereocenter, versatile ester functionality, and a stable protecting group makes this compound a highly valuable tool for chemists engaged in the stereoselective synthesis of complex organic targets.

Compound Properties and Data

Below are tables detailing the physicochemical properties of this compound and a summary of a common synthetic method.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 54783-72-1 chemicalbook.com
Molecular Formula C₁₂H₁₆O₃ guidechem.comchemicalbook.com
Molecular Weight 208.25 g/mol guidechem.comchemicalbook.com
Appearance Clear Colourless Oil chemicalbook.com
Boiling Point 90-96°C at 0.5 mmHg chemicalbook.com
Storage Temperature -20°C Freezer chemicalbook.com
Solubility Slightly soluble in Chloroform, Ethyl Acetate (B1210297), Methanol chemicalbook.com
Topological Polar Surface Area 35.5 Ų guidechem.com

| Rotatable Bond Count | 6 | guidechem.com |

Table 2: Example Synthesis of Ethyl (S)-2-(benzyloxy)propanoate

Starting Material Reagent Solvent Yield Reference

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O3 B016045 Ethyl (S)-2-(benzyloxy)propionate CAS No. 54783-72-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-phenylmethoxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-14-12(13)10(2)15-9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YECFQHZUGDYXTN-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60434887
Record name Ethyl (2S)-2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54783-72-1
Record name Ethyl (2S)-2-(benzyloxy)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60434887
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl S 2 Benzyloxy Propionate

Direct O-Benzylation Strategies for the Formation of Ethyl (S)-2-(benzyloxy)propionate

The most direct and widely employed strategy for synthesizing this compound involves the O-benzylation of the secondary hydroxyl group of ethyl (S)-lactate. This precursor is a naturally derived and commercially available chiral ester, making it an economical starting material. wikipedia.org Various benzylating agents and reaction conditions have been developed to achieve this transformation efficiently while preserving the stereochemical integrity of the chiral center.

Benzylation of Ethyl (S)-Lactate as a Primary Route

The conversion of the α-hydroxy ester, ethyl (S)-lactate, into its O-benzyl ether is the most frequently used procedure to obtain the target compound. orgsyn.org This transformation can be accomplished through several distinct methods, each with its own advantages regarding reaction conditions, scalability, and compatibility with other functional groups.

A classical and robust method for O-benzylation is the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of ethyl (S)-lactate with a strong base, typically sodium hydride (NaH), to form an alkoxide intermediate. This nucleophilic alkoxide then displaces a halide from a benzyl (B1604629) halide, such as benzyl bromide (BnBr) or benzyl chloride (BnCl), to form the desired benzyl ether. orgsyn.orgresearchgate.net

The reaction is typically carried out in an aprotic polar solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). researchgate.net While effective, this method has some operational considerations. Sodium hydride is highly reactive and flammable, requiring careful handling under inert atmosphere. uliege.be Furthermore, the strongly basic conditions may not be suitable for substrates with base-sensitive functional groups. uliege.be

Table 1: Benzylation of Ethyl (S)-Lactate using Benzyl Halide and Sodium Hydride

ReagentsBaseSolventKey Features
Ethyl (S)-Lactate, Benzyl Bromide/ChlorideSodium Hydride (NaH)DMF, THFClassical Williamson ether synthesis; robust and high-yielding.
Considerations Requires inert atmosphere; NaH is flammable; strongly basic conditions.

To circumvent the harsh conditions of the Williamson ether synthesis, methods utilizing benzyl trichloroacetimidate reagents have been developed. O-Benzyl-2,2,2-trichloroacetimidate is an effective benzylating agent that can be activated under mildly acidic conditions. orgsyn.org The reaction proceeds by treating the alcohol (ethyl (S)-lactate) with O-benzyl-2,2,2-trichloroacetimidate in the presence of a catalytic amount of a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid. orgsyn.org

This method offers the advantage of proceeding under significantly milder, nearly neutral conditions, thus showing greater tolerance for sensitive functional groups. The byproduct of the reaction is the stable and easily removable trichloroacetamide. This approach is known to be high-yielding and is amenable to larger-scale preparations. orgsyn.org

A more recent development in benzylation methodology involves the use of 2-benzyloxy-1-methylpyridinium triflate. This stable, crystalline organic salt serves as a potent benzylating agent under neutral conditions upon mild heating. d-nb.info The reaction does not require acidic or strongly basic promoters, making it highly chemoselective. researchgate.netd-nb.info

The reaction is often mediated by the addition of a non-nucleophilic base like triethylamine, which is thought to act as both a promoter and a scavenger for the triflic acid byproduct. colab.wsethz.ch This method demonstrates excellent functional group tolerance, leaving sensitive groups such as amides, phenols, and even other alcohols unaffected. colab.wsethz.ch The mildness and selectivity of this reagent make it a valuable alternative for complex molecule synthesis. colab.ws

Table 2: Comparison of Modern Benzylation Methods for Ethyl (S)-Lactate

Benzylating AgentActivator/ConditionsAdvantages
O-Benzyl-2,2,2-trichloroacetimidateCatalytic acid (e.g., TfOH)Mild, nearly neutral conditions; high yield; good for large scale.
2-Benzyloxy-1-methylpyridinium TriflateMild heating, often with Et3NNeutral conditions; high chemoselectivity; excellent functional group tolerance.

Stereoselective Routes from Alternative Chiral Precursors

While the benzylation of ethyl (S)-lactate is the predominant route, the principles of asymmetric synthesis allow for the theoretical construction of this compound from other starting materials within the "chiral pool." The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes that can be converted into complex chiral targets. mdpi.com

For instance, chiral epoxides are versatile intermediates in organic synthesis. A chemo-enzymatic pathway starting from levoglucosenone (B1675106), a derivative of cellulose (B213188), has been used to produce chiral ethyl (S)-3-(oxiran-2-yl)propanoates. nih.govresearchgate.net This strategy involves creating the chiral center through enzymatic reactions and then performing chemical transformations. A similar conceptual approach could potentially be devised to access the target propionate (B1217596), although such routes are not widely reported in the literature, underscoring the efficiency and convenience of starting from ethyl (S)-lactate. Another example of a versatile chiral starting material is tartaric acid, from which a vast array of enantiomerically pure building blocks can be derived. mdpi.com

Biocatalytic and Enzymatic Approaches to Enantioselective Production

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. Enzymes, particularly lipases and esterases, can operate under mild conditions (neutral pH, room temperature) and exhibit high chemo-, regio-, and enantioselectivity. pharmaffiliates.com For the production of this compound, the most relevant biocatalytic strategy is the kinetic resolution of the corresponding racemic ester.

Enzymatic kinetic resolution (EKR) relies on an enzyme's ability to selectively catalyze the reaction of one enantiomer in a racemic mixture at a much higher rate than the other. This results in the separation of the fast-reacting enantiomer (as a product) from the unreacted, slow-reacting enantiomer (as the remaining starting material). pharmaffiliates.com

This can be achieved via two primary pathways:

Enantioselective Hydrolysis: A racemic mixture of ethyl 2-(benzyloxy)propionate is treated with a lipase (B570770) or esterase in an aqueous medium. The enzyme selectively hydrolyzes one enantiomer (e.g., the (R)-enantiomer) to the corresponding carboxylic acid, leaving the desired, unreacted (S)-ester enantiomer in high enantiomeric excess. nih.gov This approach has been successfully applied on a large scale for structurally similar esters. ethz.ch

Enantioselective Transesterification: In this process, a racemic alcohol is resolved. While not directly applicable to the synthesis from ethyl lactate (B86563), if one were to start from racemic 2-(benzyloxy)propan-1-ol, a lipase could be used to selectively acylate one enantiomer, allowing for separation.

Lipases, such as Candida antarctica lipase B (CALB), are well-known for their efficacy in resolving chiral esters containing benzyloxy groups, indicating their suitability for this type of transformation. rsc.org Another potential biocatalytic route involves the asymmetric reduction of a keto-ester precursor, ethyl 2-oxo-propionate, followed by chemical benzylation. However, the more direct approach is the resolution of the racemic benzyloxy ester. The use of microbial reductases has been demonstrated in the synthesis of other complex benzyloxy-containing chiral esters, highlighting the broad utility of enzymes in this field. nih.gov

Table 3: Biocatalytic Strategies for Enantioselective Production

StrategySubstrateEnzyme TypeOutcome
Enzymatic Kinetic Resolution (Hydrolysis)Racemic ethyl 2-(benzyloxy)propionateLipase / EsteraseSeparation of (S)-ester from (R)-acid.
Asymmetric Reduction (Hypothetical)Ethyl 2-oxo-propionateKetoreductase / DehydrogenaseFormation of chiral ethyl (S)-lactate, followed by chemical benzylation.

Microbial Stereoselective Hydrolysis of Racemic Lactic Acid Esters

The synthesis of enantiomerically pure compounds through microbial processes is a cornerstone of green chemistry. One effective strategy for obtaining chiral acids and alcohols is the stereoselective hydrolysis of racemic esters. In this approach, a racemic mixture of ethyl 2-(benzyloxy)propionate is exposed to a microbial culture. The microorganisms produce enzymes, typically lipases or esterases, that selectively hydrolyze one enantiomer of the ester faster than the other.

For the production of this compound, the goal is the kinetic resolution of a racemic mixture of ethyl 2-(benzyloxy)propionate. This involves using a microorganism that preferentially hydrolyzes the (R)-enantiomer, leaving the desired (S)-enantiomer unreacted. The process can be summarized as follows:

Substrate: Racemic (R,S)-ethyl 2-(benzyloxy)propionate.

Biocatalyst: A selected strain of microorganism (e.g., bacteria, yeast, or fungi).

Reaction: The microorganism's enzymes catalyze the hydrolysis of (R)-ethyl 2-(benzyloxy)propionate to (R)-2-(benzyloxy)propanoic acid and ethanol.

Resolution: The reaction is stopped at approximately 50% conversion. At this point, the remaining unreacted ester is highly enriched in the (S)-enantiomer.

Separation: The resulting mixture contains (S)-ethyl 2-(benzyloxy)propionate and (R)-2-(benzyloxy)propanoic acid. These can be separated based on their different chemical properties (the ester is neutral, while the acid is acidic), for instance, by liquid-liquid extraction with an aqueous base.

The key to this method is the enantioselectivity (E-value) of the microbial enzymes. A high E-value is necessary to achieve high enantiomeric excess (ee) of the desired (S)-ester at a reasonable conversion rate. While specific microbial screens for this compound are not extensively detailed in publicly available literature, the principle is well-established for structurally similar esters.

Enzyme-Catalyzed Transformations for Chiral Resolution

Using isolated enzymes instead of whole microbial cells offers several advantages, including higher specificity, elimination of side reactions, and easier process control. Lipases are particularly robust and versatile enzymes for the kinetic resolution of racemic esters. The process is analogous to microbial hydrolysis but uses a purified or immobilized enzyme preparation.

A common approach is the enantioselective hydrolysis of racemic ethyl 2-(benzyloxy)propionate using a lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer enriched. For instance, a process could be designed where a lipase selectively hydrolyzes the (R)-ester, allowing for the isolation of the desired (S)-ester.

A well-documented analogous process is the synthesis of ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate, a key intermediate for ergopeptines, via enzymatic hydrolysis. In this synthesis, the immobilized lipase B from Candida antarctica (commonly known as Novozym 435) was used to selectively hydrolyze the corresponding prochiral diester to the desired chiral monoester nih.gov. This demonstrates the power of lipases in performing highly selective transformations on benzyloxy-substituted esters.

The selection of the enzyme and reaction conditions is critical for success. Parameters such as pH, temperature, and solvent can significantly impact both the reaction rate and the enantioselectivity. A screening of different lipases (e.g., from Candida antarctica, Candida rugosa, Pseudomonas cepacia) would be the first step in developing a robust process.

The following table outlines typical parameters investigated during the optimization of an enzymatic kinetic resolution process.

ParameterInvestigated VariablesRationale
Enzyme Lipases from various microbial sources (e.g., Candida antarctica B, Candida rugosa)Different enzymes exhibit different selectivities and activities for a given substrate.
Solvent System Organic solvents (e.g., toluene, MTBE), ionic liquids, biphasic systemsSolvent choice affects enzyme stability, activity, and enantioselectivity. nih.govmdpi.com
Acylating Agent Vinyl acetate (B1210297), isopropenyl acetateUsed in transesterification reactions for resolving racemic alcohols; acts as an irreversible acyl donor. nih.govmdpi.com
Temperature 30 - 70 °CAffects reaction rate and enzyme stability. Higher temperatures can sometimes reduce enantioselectivity. nih.gov
pH (for hydrolysis) Buffered aqueous solutions (pH 6-8)Maintaining optimal pH is crucial for enzyme activity and stability during hydrolysis.

The enantiomeric ratio, or E-value, is a measure of the enzyme's selectivity. A high E-value (typically >100) is desirable for achieving products with high enantiomeric excess (>99% ee) in good yield. nih.gov

Multi-Step Synthetic Sequences and Convergent Strategies for this compound

Besides chiral resolution, this compound can be prepared through a multi-step synthesis starting from a chiral precursor. This approach avoids a resolution step and can theoretically provide a 100% yield of the desired enantiomer. A common strategy involves using a readily available chiral building block from the "chiral pool," such as ethyl (S)-lactate.

A plausible and convergent synthetic sequence would be:

Starting Material: Ethyl (S)-2-hydroxypropionate (Ethyl (S)-lactate).

Key Transformation: Protection of the hydroxyl group as a benzyl ether.

The benzylation of the secondary alcohol is the critical step. Standard Williamson ether synthesis conditions (using a strong base like sodium hydride followed by benzyl bromide) can be effective. Alternatively, a milder method involves the use of benzyl trichloroacetimidate with a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid.

A detailed procedure for a similar transformation, the benzylation of methyl (R)-(-)-3-hydroxy-2-methyl propionate, has been reported. orgsyn.org This method utilizes 2-benzyloxy-1-methylpyridinium trifluoromethanesulfonate, which provides the benzyl ether under relatively mild conditions, avoiding strongly acidic or basic environments that could compromise other functional groups or the chiral center. orgsyn.org

Representative Synthetic Route:

Step 1: Benzylation of Ethyl (S)-lactate. Ethyl (S)-lactate is reacted with a benzylating agent in the presence of a suitable catalyst or base to form this compound.

This strategy is highly efficient as it builds the desired molecule directly from a precursor that already contains the correct stereochemistry.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Optimizing reaction conditions is crucial for transitioning a synthetic route from the laboratory to a larger, more economical scale. For the synthesis of this compound, optimization would focus on the key transformations, whether it be enzymatic resolution or a direct multi-step synthesis.

For Enzymatic Resolution:

Biocatalyst Loading: Minimizing the amount of enzyme used is key to reducing costs.

Substrate Concentration: Higher concentrations are economically favorable but can lead to substrate or product inhibition of the enzyme.

Solvent and Water Content: In organic media, the amount of water can dramatically affect lipase activity and selectivity.

Byproduct Removal: In hydrolysis, the acid produced can lower the pH and inhibit the enzyme. In-situ removal or the use of a buffer is often necessary.

A study on the large-scale enzymatic hydrolysis of S-Ethyl 2-Ethoxy-3-(4-hydroxyphenyl)propanoate highlighted the importance of process optimization, leading to a successful pilot-plant run producing 44 kg of the desired acid with high enantiomeric purity (98.4−99.6% ee). colab.ws

For Multi-Step Synthesis (Benzylation Step):

Reagent Stoichiometry: Using the optimal ratio of the alcohol, benzylating agent, and catalyst/base to maximize conversion and minimize side products.

Temperature and Reaction Time: Finding the ideal balance to ensure complete reaction without causing decomposition or side reactions.

Solvent Choice: Selecting a solvent that provides good solubility for all reactants and is easily removed during workup.

Purification Method: Developing a scalable purification method, such as distillation instead of column chromatography, is essential.

Considerations for Large-Scale and Industrial Production Methodologies

Scaling up the synthesis of a fine chemical like this compound requires addressing challenges related to cost, safety, efficiency, and equipment. The industrial production of the structurally similar bulk chemical ethyl propionate provides valuable insights.

Industrial processes for esterification often employ continuous reaction and separation techniques to maximize throughput and efficiency. A patented process for the continuous production of ethyl propionate involves reacting propionic acid and ethanol with a sulfuric acid catalyst. google.com Key features of this industrial approach that could be adapted include:

Continuous Esterification: Reactants are continuously fed into a reactor, and the product is continuously removed. google.com

Azeotropic Removal of Water: The water formed during the reaction is removed as an azeotrope with the ester and/or alcohol, which drives the reaction equilibrium towards the product. google.com

Reactive Distillation: This process intensification technique combines reaction and distillation in a single unit. As the ester is formed, it is distilled away from the reaction mixture, increasing conversion and simplifying purification. This has been proposed as a highly efficient method for ethyl propionate synthesis. researchgate.net

The following table summarizes key parameters from a documented continuous industrial process for ethyl propionate. google.com

ParameterValue/ConditionPurpose
Catalyst Sulfuric AcidStandard strong acid catalyst for esterification.
Reactant Ratio (Propionic Acid:Ethanol) 0.8–1.1 : 1 (mol ratio, continuous feed)Controls reaction kinetics and equilibrium position.
Reactor Temperature 107–110 °CEnsures a sufficient reaction rate.
Distillation Head Temperature 80.5–81.5 °CControls the separation of the water/ester azeotrope.
Process Type Continuous with reflux and product takeoffMaximizes equipment utilization and throughput.
Achieved Yield > 94.5%Demonstrates high efficiency of the continuous process.

For a chiral synthesis involving enzymes, large-scale production would favor the use of immobilized enzymes in packed-bed reactors. This allows for continuous processing where the substrate solution flows through the reactor, and the product emerges in the output stream. The immobilized enzyme is retained within the reactor, allowing for easy separation from the product and reuse over many cycles, which is critical for cost-effectiveness.

Stereochemical Control and Enantioselective Transformations Involving Ethyl S 2 Benzyloxy Propionate

Contribution to Asymmetric Synthesis Paradigms

Asymmetric synthesis aims to convert achiral starting materials into chiral products, favoring the formation of one enantiomer over the other. nih.gov This field is critical because the biological effects of a molecule can be highly dependent on its stereochemistry; one enantiomer may be a potent therapeutic agent, while the other could be inactive or even harmful. nih.gov Chiral auxiliaries are a key strategy in asymmetric synthesis, where a chiral molecule is temporarily attached to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com

Ethyl (S)-2-(benzyloxy)propionate and its derivatives contribute significantly to this paradigm. As a readily available, enantiomerically pure compound, it is frequently used as a chiral starting material or precursor. A notable industrial application is its use in the preparation of optically active 2-hydroxypropoxyaniline derivatives. guidechem.comcoompo.comchemicalbook.com These derivatives are key intermediates in the synthesis of Levofloxacin, a broad-spectrum fluoroquinolone antibiotic. guidechem.comcoompo.comchemicalbook.com This application underscores the compound's role in providing access to enantiopure building blocks for complex, high-value molecules.

Application as a Chiral Auxiliary in Organic Reactions

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to control the stereoselectivity of a reaction. wikipedia.orgnumberanalytics.com After guiding the formation of the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com This strategy enables the synthesis of enantiomerically pure compounds in an efficient manner. sigmaaldrich.com

The effectiveness of a chiral auxiliary is governed by several key principles:

Efficient Attachment and Cleavage: The auxiliary must be easily and securely attached to the substrate and subsequently removed under mild conditions without racemizing the newly formed chiral center or other parts of the molecule. numberanalytics.com

High Stereochemical Induction: It must exert a strong stereochemical bias on the reaction, leading to the formation of one diastereomer in high excess. This is achieved by creating a rigid conformational environment that favors attack of a reagent from one specific face. numberanalytics.com

Availability and Recyclability: For practical and economic synthesis, the auxiliary should be readily available in high enantiopurity and be recoverable for subsequent use. numberanalytics.com

The strategic implementation follows a clear sequence: first, the covalent attachment of the auxiliary to an achiral substrate; second, a diastereoselective reaction that creates a new stereocenter under the influence of the auxiliary; and finally, the cleavage of the auxiliary to release the desired enantiomerically enriched product. wikipedia.org this compound's structure, featuring an ester for substrate attachment and a robust benzyloxy group for steric influence, makes its derivatives well-suited for such applications.

Auxiliary-controlled reactions function by creating a temporary diastereomeric relationship. When the auxiliary is attached to a prochiral substrate, the two faces of the reaction center become diastereotopic. The chiral auxiliary then biases the approach of an incoming reagent to favor one face over the other, resulting in a diastereomerically enriched product. uvic.ca A variety of transformations, including alkylations, cyclopropanations, and Diels-Alder reactions, have been successfully controlled using this principle. sfu.ca The steric and electronic properties of the auxiliary are paramount in achieving high levels of differentiation. In derivatives of this compound, the bulky benzyl (B1604629) group can effectively shield one face of an associated reactive intermediate, thereby directing the course of the reaction.

Chelation-Controlled Stereoselective Reactions Employing this compound Derivatives

Chelation control is a powerful strategy for achieving high stereoselectivity, particularly in reactions involving carbonyl compounds. This approach relies on the formation of a rigid cyclic complex between a Lewis acid and multiple coordinating sites within the substrate molecule. iupac.org For derivatives of this compound, the ester carbonyl oxygen and the ether oxygen of the benzyloxy group are ideally positioned to act as a bidentate or even tridentate ligand in conjunction with other nearby oxygen atoms. iupac.org

When a Lewis acid (e.g., MgBr₂·OEt₂, TiCl₄) is added, it can coordinate to these oxygen atoms, locking the substrate into a well-defined, rigid conformation. This chelate structure fixes the spatial relationship between the existing chiral center of the propionate (B1217596) backbone and the reactive site. The steric bulk of the auxiliary's substituents then dictates the trajectory from which a nucleophile can attack, leading to exceptionally high levels of stereochemical induction. iupac.org Research has shown that the sense of induction can even be reversed by changing the protecting groups on the chiral auxiliary, offering a versatile method to access either enantiomer of the product. iupac.org

Auxiliary FeatureLewis AcidCoordinationStereochemical Outcome
Benzyl EtherMgBr₂Tridentate ChelateHigh anti-selectivity
Silyl EtherMgBr₂Tridentate ChelateHigh syn-selectivity
Ester Protecting GroupMgBr₂Tridentate ChelateHigh anti-selectivity

Diastereoselective Reactions Utilizing this compound Derivatives

When a molecule already contains a stereocenter, the introduction of a new stereocenter can result in the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over another. The pre-existing chiral center creates diastereomeric transition states that are different in energy, allowing for the selective formation of one product isomer. uvic.ca Chiral auxiliaries, including those derived from this compound, are designed to maximize this energy difference and thus achieve high diastereoselectivity.

The aldol (B89426) reaction is one of the most powerful carbon-carbon bond-forming reactions in organic synthesis. When controlled by a chiral auxiliary, it can produce β-hydroxy carbonyl compounds with two new stereocenters in high diastereomeric and enantiomeric purity. uvic.ca The general strategy involves attaching the auxiliary to a propionate unit, which is then converted into a specific enolate (e.g., a Z-boron enolate). This enolate then reacts with an aldehyde. rsc.org

The rigid, chair-like six-membered transition state of the reaction is key to the stereochemical control. The substituents on the chiral auxiliary dictate the facial selectivity of the aldehyde's approach to the enolate. uvic.ca For example, in the well-known Evans asymmetric aldol reaction using oxazolidinone auxiliaries, the Z-enolate reacts to form the syn-aldol product with high selectivity. uvic.ca Derivatives of this compound can function in a similar capacity. The chiral framework of the benzyloxy propionate unit directs the conformation of the enolate and controls the approach of the aldehyde, leading to a highly diastereoselective outcome. Subsequent removal of the auxiliary reveals the enantiomerically enriched β-hydroxy acid or its derivative.

Enolate SourceAldehydeAuxiliary TypeTypical Diastereomeric Ratio (syn:anti)Typical Enantiomeric Excess
Propionate DerivativeBenzaldehyde (B42025)Oxazolidinone>95:5>99%
Propionate DerivativeIsobutyraldehydeOxazolidinone>95:5>99%
Ketone4-NitrobenzaldehydeProline-based1:20up to 96%
Propionate DerivativeAcroleinOxazolidinone>90:10>95%

Advanced Methods for Enantiomeric Purity Assessment and Enhancement

The accurate determination of enantiomeric purity is crucial in chiral chemistry. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the separation of enantiomers, typically employing a chiral stationary phase (CSP). nih.govnih.gov The separation relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. nih.gov

For compounds structurally related to this compound, such as other 2-substituted propionate esters, cyclodextrin-based CSPs have proven effective in gas chromatography. nih.gov For instance, a stationary phase composed of 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin has been successfully used to separate the enantiomers of a similar chiral intermediate, 4-chloromethyl-2,2-dimethyl-1,3-dioxolane. nih.gov The selection of the appropriate chiral column and the optimization of chromatographic conditions, such as temperature and carrier gas flow rate, are critical for achieving baseline separation. nih.gov

In HPLC, a wide variety of CSPs are available, often based on polysaccharides like cellulose (B213188) and amylose (B160209) derivatized with carbamates. nih.gov These phases can separate a broad range of chiral compounds. nih.govnih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the chiral cavities of the polysaccharide derivatives. nih.gov While a specific application note for this compound is not detailed, the general applicability of these columns to chiral esters is well-established.

Table 1: Representative Chiral Stationary Phases for Enantiomer Separation

Technique Chiral Stationary Phase (CSP) Type Common Chiral Selectors Applicable to Compound Types
GC Cyclodextrin-based Derivatized α-, β-, and γ-cyclodextrins Chiral esters, alcohols, ketones
HPLC Polysaccharide-based Cellulose and amylose carbamate (B1207046) derivatives Broad range of chiral compounds, including esters

| HPLC | Crown Ether-based | Chiral crown ethers | Primary amine compounds |

This table provides a generalized overview of common CSPs and is not an exhaustive list.

Kinetic resolution is a widely used method for obtaining enantiomerically enriched compounds from a racemic mixture. This technique relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in the preferential conversion of one enantiomer while leaving the other largely unreacted. clockss.org

A pertinent example is the lipase-catalyzed synthesis of Ethyl (R)-2-benzyloxy-2-isopropylhydrogenmalonate. nih.gov In this process, the racemic diester is subjected to hydrolysis catalyzed by an immobilized lipase (B570770), such as Candida antarctica lipase B (Novozym 435). The enzyme selectively hydrolyzes one enantiomer of the diester to the corresponding monoester, leaving the other enantiomer of the diester unreacted. nih.gov This enzymatic approach is highly valued for its high enantioselectivity and mild reaction conditions. nih.gov

This strategy can be conceptually applied to the kinetic resolution of racemic ethyl 2-(benzyloxy)propionate. A suitable enzyme, typically a lipase or an esterase, could selectively hydrolyze one enantiomer (e.g., the (R)-enantiomer) to 2-(benzyloxy)propionic acid, leaving the desired (S)-enantiomer of the ethyl ester unreacted and thus enantiomerically enriched. The success of such a resolution depends on the enzyme's ability to discriminate between the two enantiomers, which is quantified by the enantioselectivity factor (E). High E-values are indicative of an efficient kinetic resolution.

Table 2: Key Parameters in a Hypothetical Lipase-Catalyzed Kinetic Resolution

Parameter Description Desired Outcome for High Efficiency
Enzyme Biocatalyst that selectively reacts with one enantiomer. High enantioselectivity (e.g., Lipase from Candida antarctica).
Acyl Donor/Acceptor Reagent for transesterification or hydrolysis. Dependent on the specific reaction (e.g., water for hydrolysis).
Solvent Medium for the reaction. Organic solvent that maintains enzyme activity.
Conversion Percentage of the racemate that has reacted. Ideally close to 50% for maximum yield of the unreacted enantiomer.
Enantiomeric Excess (ee) Measure of the purity of the desired enantiomer. High ee for the remaining substrate.

| Enantioselectivity (E) | Ratio of the rates of reaction of the two enantiomers. | High E-value (>100 is considered excellent). |

This table illustrates the general parameters for a kinetic resolution and does not represent specific experimental data for this compound.

Applications of Ethyl S 2 Benzyloxy Propionate in Complex Molecule Synthesis

Role as a Chiral Intermediate in Pharmaceutical Precursor Synthesis

In pharmaceutical chemistry, achieving enantiomeric purity is paramount, as different enantiomers of a drug can have vastly different biological activities. Ethyl (S)-2-(benzyloxy)propionate is a key chiral pool starting material, providing a reliable foundation for building the core structures of various therapeutic agents. wikipedia.orgsigmaaldrich.com

A significant application of this compound is in the preparation of optically active 2-hydroxypropoxyaniline derivatives. google.comwhiterose.ac.uk These derivatives are crucial intermediates in multi-step synthetic pathways. The synthesis leverages the (S)-configuration of the propionate (B1217596) to introduce the necessary chirality, which is maintained throughout the subsequent reaction sequence.

The 2-hydroxypropoxyaniline derivatives synthesized from this compound are pivotal in the industrial production of powerful fluoroquinolone antibiotics. google.comwhiterose.ac.uk Notably, they are precursors for Levofloxacin, the therapeutically active (S)-enantiomer of ofloxacin. The synthesis of Levofloxacin relies on the stereospecific introduction of a side chain, a process for which this compound provides the essential chiral starting point. google.comwhiterose.ac.uk

Beyond specific drug pathways like that of Levofloxacin, this compound and its derivatives contribute broadly to the development of new medicines. nih.gov As a versatile chiral building block, it enables chemists to construct complex molecular architectures with precise stereochemical control. nih.govprepchem.com This capability is essential in fragment-based drug discovery and lead optimization, where building a library of diverse, stereochemically pure compounds is necessary to identify new and effective therapeutic agents. sigmaaldrich.com

Table 1: Applications of this compound in Synthesis

Application Area Specific Use Key Outcome Relevant Products
Pharmaceutical Synthesis Precursor for optically active 2-hydroxypropoxyaniline derivatives. google.comwhiterose.ac.uk Introduction of a specific chiral center. Levofloxacin Intermediates
Pharmaceutical Synthesis Intermediate for fluoroquinolone antibiotics. google.com Formation of the active (S)-enantiomer of the drug. Levofloxacin
Natural Product Synthesis Source for (S)-2-(benzyloxy)propanal. tcichemicals.comscbt.comchemicalbook.com Creation of a versatile C3 chiral aldehyde for chain elongation. Polypropionate Fragments

Utility in Natural Product Total Synthesis

The total synthesis of natural products, often characterized by immense structural complexity and dense stereochemistry, frequently relies on a chiral pool strategy where readily available chiral molecules are used as starting points. wikipedia.orgnumberanalytics.com this compound is a source for such synthons, particularly after its conversion to the corresponding aldehyde, (S)-2-(benzyloxy)propanal. tcichemicals.comscbt.comchemicalbook.com

Polypropionates are a class of natural products characterized by a carbon backbone with alternating methyl and hydroxyl groups. numberanalytics.comnih.gov The precise stereochemical arrangement of these groups is critical to their biological function. The synthesis of these structures often proceeds in a stepwise fashion, using small chiral building blocks. (S)-2-(benzyloxy)propanal, derived from the reduction of this compound, serves as an ideal C3 building block for constructing these polypropionate chains through iterative aldol (B89426) additions or related carbon-carbon bond-forming reactions. nih.gov

Many complex natural products, including some polyketides, feature intricate cyclic systems such as spiroketals. researchgate.netnih.gov The formation of a spiroketal typically involves the cyclization of a linear polyhydroxyketone precursor. researchgate.net The synthesis of these linear chains requires the careful assembly of chiral fragments. Chiral aldehydes like (S)-2-(benzyloxy)propanal are used to build up these complex acyclic backbones, installing stereocenters with high control. rsc.org For instance, benzyloxy-protected propionate-derived units have been incorporated into synthetic routes targeting spiroketal-containing natural products like neaumycin B. acs.org Once the full carbon skeleton is assembled, deprotection and cyclization yield the final complex spiroketal or polyketide architecture.

Table 2: Chemical Compounds Mentioned

Compound Name
(S)-2-(benzyloxy)propanal
2-hydroxypropoxyaniline
This compound
Levofloxacin

General Strategies for Asymmetric Synthesis of Biologically Active Molecules

The synthesis of molecules with specific three-dimensional arrangements, known as asymmetric synthesis, is crucial in medicinal chemistry, as the biological activity of a compound is often dependent on its stereochemistry. iscnagpur.ac.inpnas.org Several key strategies are employed to achieve this, and chiral building blocks like this compound are central to one of these approaches.

Chiral Pool Synthesis: This is one of the most direct methods for asymmetric synthesis. iscnagpur.ac.inddugu.ac.in It involves using a readily available, enantiomerically pure natural product as a starting material. ddugu.ac.inresearchgate.net This starting material, often called a "chiron," already contains one or more stereocenters that are preserved throughout the synthetic sequence, becoming part of the final target molecule. iscnagpur.ac.in this compound is a prime example of a compound used in this approach, as it is derived from (S)-ethyl lactate (B86563), a naturally occurring chiral molecule. The inherent chirality of the lactate starting material is transferred to the propionate derivative and subsequently to more complex target structures.

Chiral Auxiliaries: In this strategy, an achiral starting material is temporarily joined to a chiral molecule known as a chiral auxiliary. iscnagpur.ac.inddugu.ac.in The auxiliary directs the stereochemical outcome of subsequent reactions, and once the new desired stereocenter has been created, the auxiliary is removed. ddugu.ac.in This method allows for the creation of chirality where none existed previously.

Asymmetric Catalysis: This advanced approach uses a small amount of a chiral catalyst to influence a chemical reaction to produce one enantiomer in preference to the other. pnas.org The catalyst, which can be a metal complex or a small organic molecule (organocatalysis), creates a chiral environment for the reaction, but is not itself consumed. pnas.org This method is highly efficient and has expanded the range of accessible chiral molecules beyond what is available from the natural chiral pool. pnas.org

Versatility in General Organic Transformations

The chemical reactivity of this compound is dictated by its ester and benzyl (B1604629) ether functional groups. This allows it to participate in a variety of fundamental organic reactions, making it a versatile intermediate in multi-step syntheses.

Oxidation Reactions

While the core structure of this compound is relatively stable, the benzyl ether group can be selectively oxidized under specific conditions. This transformation is synthetically useful as it converts a stable protecting group into a more reactive functional group, such as a benzoate (B1203000) ester. siu.eduacs.org This can be achieved using various oxidizing agents. For instance, hypervalent iodine reagents or catalyst systems like Cu₂O/C₃N₄ with co-oxidants can facilitate the direct oxidation of benzyl ethers to their corresponding esters. siu.edursc.orgrsc.org

This functionality is valuable in synthetic planning, allowing the benzyl group to serve as a "latent" ester. siu.edu The reaction proceeds by targeting the benzylic C-H bonds, which are more susceptible to oxidation than other parts of the molecule. acs.org

Table 1: Representative Oxidation of Benzyl Ethers

Starting Material TypeReagent(s)Product TypeReference
Benzyl EthermIBX (modified o-iodoxybenzoic acid)Benzoate Ester siu.edu
Benzyl EtherCu₂O/C₃N₄, TBHP, O₂Benzoate Ester rsc.orgrsc.org
Benzyl EtherNBS (N-Bromosuccinimide)Aromatic Aldehyde or Methyl Ester acs.org

Reduction Reactions

The ester functional group in this compound is readily susceptible to reduction by hydride reagents. The outcome of the reduction is highly dependent on the choice of reagent and the reaction conditions, particularly temperature. masterorganicchemistry.com

Using a strong, non-selective reducing agent like lithium aluminum hydride (LiAlH₄) will typically reduce the ester completely to a primary alcohol. masterorganicchemistry.com In contrast, a bulkier and less reactive hydride agent such as diisobutylaluminum hydride (DIBAL-H) can achieve a partial reduction. masterorganicchemistry.comcommonorganicchemistry.com When approximately one equivalent of DIBAL-H is added at low temperatures (e.g., -78 °C), the reaction can be stopped at the aldehyde stage. commonorganicchemistry.comreddit.comresearchgate.net This is possible because the tetrahedral intermediate formed is stable at low temperatures and collapses to the aldehyde upon workup. reddit.comresearchgate.net This selective transformation is extremely valuable for converting esters into aldehydes, which are key intermediates for forming new carbon-carbon bonds.

Table 2: Reduction of this compound

ReagentStoichiometryTemperatureProductReference
Diisobutylaluminum Hydride (DIBAL-H)~1 equivalent-78 °C(S)-2-(Benzyloxy)propanal masterorganicchemistry.comcommonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)ExcessRoom Temperature(S)-2-(Benzyloxy)propan-1-ol masterorganicchemistry.com

Nucleophilic Substitution Reactions

The ester group of this compound is an electrophilic center that readily undergoes nucleophilic acyl substitution. lscollege.ac.in In this two-step mechanism, a nucleophile adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the ethoxide leaving group. masterorganicchemistry.comlscollege.ac.in

This reaction is fundamental to the versatility of esters in synthesis, allowing for their conversion into a wide range of other carboxylic acid derivatives. lscollege.ac.in For example, reaction with an amine (aminolysis) produces an amide, while reaction with an alcohol in the presence of a catalyst (transesterification) yields a different ester. acs.orgnih.gov Basic hydrolysis (saponification) with a hydroxide (B78521) source like NaOH converts the ester into a carboxylate salt. lscollege.ac.in The efficiency of these reactions depends on the nucleophilicity of the attacking species and the stability of the leaving group. masterorganicchemistry.com

Table 3: Common Nucleophilic Acyl Substitution Reactions

NucleophileReaction NameProduct TypeReference
Hydroxide (e.g., NaOH)Saponification (Hydrolysis)Carboxylate Salt lscollege.ac.in
Amine (e.g., R-NH₂)AminolysisAmide acs.orgnih.gov
Alcohol (e.g., R'-OH) / CatalystTransesterificationEster acs.orgnih.gov
Grignard Reagent (e.g., R-MgBr)Grignard ReactionTertiary Alcohol (after double addition) masterorganicchemistry.comlscollege.ac.in

Theoretical and Computational Investigations of Ethyl S 2 Benzyloxy Propionate Reactivity and Stereochemistry

Quantum Chemical Studies on Conformational Preferences and Energetics

The three-dimensional shape and conformational flexibility of a molecule are fundamental to its reactivity. For ethyl (S)-2-(benzyloxy)propionate, several rotatable bonds contribute to a complex potential energy surface with multiple possible conformers. A detailed quantum chemical study, likely employing Density Functional Theory (DFT), would be necessary to identify the most stable conformers and the energy barriers between them.

Such a study would typically involve a systematic scan of the dihedral angles of the key rotatable bonds: the C-O bond of the ester, the C-C bond of the propionate (B1217596) backbone, the C-O bond of the benzyloxy group, and the Ph-CH2 bond. From these scans, the global and local energy minima on the potential energy surface can be located, representing the different stable conformations of the molecule.

While no specific studies on this compound are available, research on the simpler analogue, ethyl propionate, has identified different conformers, such as the cis and gauche forms, arising from rotation around the C-O ester bond. uc.pt The presence of the bulky benzyloxy group in this compound is expected to significantly influence the conformational landscape, introducing steric hindrances and potential non-covalent interactions (e.g., CH-π interactions) that would dictate the preferred geometries.

A hypothetical data table from such a study might look like the one below, which would be populated with relative energies calculated by quantum chemical methods.

Interactive Table: Hypothetical Relative Energies of this compound Conformers

ConformerDihedral Angle 1 (°) (O=C-O-C)Dihedral Angle 2 (°) (C-C-O-C)Relative Energy (kcal/mol)
A 01800.00
B 060Data not available
C 180180Data not available
D 18060Data not available

This table is for illustrative purposes only. The data is not based on actual experimental or computational results.

Computational Modeling of Reaction Mechanisms and Transition States

This compound can participate in a variety of chemical reactions, such as hydrolysis, transesterification, and reactions involving the benzylic position. Computational modeling is a powerful tool for elucidating the detailed mechanisms of these transformations, including the identification of intermediates and, crucially, the high-energy transition states that govern the reaction rates.

For instance, the alkaline hydrolysis of the ester group would proceed through a tetrahedral intermediate. Computational modeling could provide the geometry and energy of this intermediate, as well as the preceding and succeeding transition states. This would allow for a quantitative understanding of the reaction's feasibility and kinetics.

Similarly, reactions at the benzylic position, such as radical substitution, could be modeled to understand the stability of the resulting benzylic radical and the energy barriers for its formation and subsequent reactions. The stereochemistry of the chiral center would undoubtedly play a significant role in the accessibility of different reaction pathways.

Without specific computational studies, any discussion of reaction mechanisms remains qualitative and based on general principles of organic chemistry.

Prediction of Stereoselectivity in Asymmetric Reactions

The "(S)" designation in this compound indicates a specific stereochemistry at the C2 position. This chirality is a key feature, and the compound is often used as a starting material or intermediate in asymmetric synthesis, where controlling the stereochemical outcome of a reaction is paramount.

Computational chemistry offers powerful methods to predict and rationalize the stereoselectivity of asymmetric reactions. By modeling the transition states of the competing pathways that lead to different stereoisomeric products, the energy difference between these transition states (ΔΔG‡) can be calculated. This energy difference is directly related to the ratio of the products formed, allowing for a prediction of the enantiomeric or diastereomeric excess.

While general frameworks for predicting stereoselectivity using computational methods are well-established, their application to reactions involving this compound has not been reported in the scientific literature.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies for Chiral Esters

The synthesis of chiral esters is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by using renewable resources, minimizing waste, and employing milder reaction conditions. patsnap.com A significant trend is the adoption of biocatalysis and chemoenzymatic methods, which combine the selectivity of enzymes with the practicality of chemical synthesis. researchgate.netcabidigitallibrary.org

Biocatalytic processes, particularly those using lipases, are highly effective for producing chiral esters. patsnap.com Lipases can catalyze esterification and transesterification reactions with high enantioselectivity under mild conditions. scielo.brorganic-chemistry.org For instance, the chemoenzymatic synthesis of chiral epoxides, which are related valuable precursors, has been achieved from renewable resources like levoglucosenone (B1675106) through lipase-mediated oxidation. mdpi.com This approach avoids harmful reagents and offers a more sustainable pathway compared to traditional chemical methods. mdpi.com

The advantages of these green methodologies include:

Reduced Environmental Footprint: Milder reaction temperatures and pressures decrease energy consumption. patsnap.combuchler-gmbh.com

High Selectivity: Enzymes provide high chemo-, regio-, and enantioselectivity, leading to purer products and less waste. scielo.brpharmasalmanac.com

Use of Renewable Feedstocks: Biocatalysis often utilizes renewable starting materials, contributing to a more sustainable chemical industry. patsnap.com

Safety: Avoiding heavy metals and hazardous reagents common in traditional catalysis enhances process safety. buchler-gmbh.compharmasalmanac.com

Research in this area focuses on discovering new enzymes, engineering existing ones for enhanced stability and activity, and immobilizing them on supports for improved reusability, making the industrial-scale production of chiral esters like Ethyl (S)-2-(benzyloxy)propionate more economically viable and environmentally friendly. patsnap.com

Exploration of Novel Catalytic Systems for Asymmetric Transformations

The synthesis of specific enantiomers, such as the (S)-isomer of 2-(benzyloxy)propionate, relies heavily on asymmetric catalysis. diva-portal.org Continuous innovation in catalyst design is crucial for improving efficiency, selectivity, and substrate scope.

Asymmetric Hydrogenation: This is a powerful technique for creating chiral centers. ajchem-b.comwikipedia.org Ruthenium (Ru), rhodium (Rh), and iridium (Ir) complexes with chiral ligands like BINAP are widely used. wikipedia.orgnih.gov For example, Ru-BINAP catalysts are used in the industrial production of key intermediates for carbapenem (B1253116) antibiotics through asymmetric hydrogenation via dynamic kinetic resolution. nih.gov The development of new N,P ligands for iridium catalysts has shown success in the stereoselective synthesis of chiral fluorinated compounds, demonstrating the potential for creating highly specialized molecules. diva-portal.org

Phase-Transfer Catalysis (PTC): Chiral phase-transfer catalysis has emerged as a major "green" methodology in asymmetric synthesis. buchler-gmbh.comnih.gov It uses chiral catalysts, often derived from Cinchona alkaloids, to facilitate reactions between reactants in immiscible phases (e.g., water and an organic solvent). buchler-gmbh.combeilstein-journals.org This method is advantageous due to its operational simplicity, mild conditions, and the use of environmentally benign solvents like water. buchler-gmbh.com Novel catalyst designs, including spirocyclic phosphonium (B103445) salts and bifunctional onium salts, are expanding the applications of PTC to a broader range of asymmetric transformations. nih.govbeilstein-journals.org

Heterogeneous Catalysis: To overcome challenges with catalyst separation and recycling in homogeneous systems, researchers are developing heterogeneous catalysts. nih.govacs.org This involves immobilizing chiral ligands on solid supports like mesoporous silica (B1680970) (SBA-15). nih.govacs.orgnih.gov These supported catalysts have demonstrated high yields and enantioselectivities in reactions such as the asymmetric allylic oxidation of olefins to produce chiral esters. acs.orgacs.org A key advantage is their easy recovery and potential for reuse over multiple cycles without significant loss of activity, aligning with green chemistry principles. nih.govacs.org

Integration into Automated Synthesis and High-Throughput Experimentation

The discovery of optimal reaction conditions and novel catalysts for synthesizing chiral molecules is often a resource-intensive process. acs.org Automated synthesis and high-throughput experimentation (HTE) are transformative approaches that accelerate this discovery phase. youtube.com

By combining automated reactors with rapid analysis techniques, researchers can screen large libraries of catalysts and substrates under various conditions in a short period. youtube.comacs.org For example, multisubstrate screening, where several substrates are tested in a single pooled sample, has been successfully applied to identify general and enantioselective catalysts. nih.gov Analysis is often performed using methods like supercritical fluid chromatography-mass spectrometry (SFC-MS) or 19F NMR spectroscopy, which allow for the simultaneous determination of yield and enantiomeric excess for multiple components. acs.orgnih.gov

This high-throughput approach offers several benefits:

Accelerated Discovery: Rapidly identifies lead catalysts and optimal conditions from large, diverse libraries. youtube.comnih.gov

Increased Generality: Screening against multiple substrates helps find catalysts that are effective for a broad range of molecules, not just a single model substrate. nih.gov

Data-Rich Experimentation: Generates large datasets that can be used for developing predictive models and a deeper mechanistic understanding of catalytic processes. youtube.com

The integration of these automated workflows is crucial for efficiently developing new synthetic routes for chiral esters like this compound, enabling faster process optimization and discovery of novel transformations. nih.gov

Expansion of Applications in Advanced Materials and Specialized Medicinal Chemistry Research

While this compound is primarily recognized as a chiral building block in pharmaceutical synthesis, its potential applications extend to other advanced fields. coompo.comguidechem.com Chiral molecules are fundamental to the function of nearly all biological targets, making them indispensable in drug discovery. enamine.net

In medicinal chemistry , this compound serves as an intermediate for more complex active pharmaceutical ingredients (APIs). guidechem.com For instance, it is used in the preparation of optically active 2-hydroxypropoxyaniline derivatives, which are intermediates for the antibiotic Levofloxacin. coompo.comguidechem.com The demand for enantiomerically pure drugs continues to grow, as single-enantiomer drugs often have improved efficacy and reduced side effects. nih.gov The structural motif of this compound can be incorporated into various novel drug candidates targeting a wide range of diseases. wisdomlib.org

In the realm of advanced materials , the chirality of building blocks can impart unique properties to polymers and liquid crystals. While specific applications of this compound in materials science are not yet widely documented, related chiral esters and alcohols are known to be used as:

Chiral dopants in liquid crystal displays.

Monomers for the synthesis of stereoregular polymers with specific optical or physical properties.

Components in the creation of chiral surfaces for enantioselective separations or catalysis.

Future research will likely explore the incorporation of the benzyloxypropionate moiety into novel polymers or functional materials, leveraging its specific stereochemistry to control material properties at the molecular level.

Q & A

Q. Table 1: Synthesis Methods

MethodConditionsKey Reagents/StepsReference
CondensationReflux in benzenePyrrolidinocyclohexene
Hydrolysis of intermediatesHBr in dioxane/waterStereochemical retention

Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

Q. Basic

  • NMR Spectroscopy :
    • ¹H NMR : Identify benzyloxy protons (δ 4.5–5.0 ppm, AB quartet) and ester methyl groups (δ 1.2–1.4 ppm) .
    • ¹³C NMR : Confirm ester carbonyl (δ ~170 ppm) and benzyl aromatic carbons (δ 125–135 ppm) .
  • IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹) and benzyl ether C-O-C (~1100 cm⁻¹).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) at m/z 236.3 (calculated for C₁₂H₁₆O₃) .

Q. Advanced Validation :

  • Chiral HPLC : Compare retention times with enantiomeric standards to confirm stereopurity .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal analysis .

How can researchers ensure enantiomeric purity during the synthesis of this compound, and what analytical methods validate stereochemical integrity?

Advanced
Enantiomeric purity is critical for biological activity studies. Methods include:

  • Asymmetric Catalysis : Use chiral catalysts (e.g., BINOL-derived phosphoric acids) during esterification .
  • Chiral Chromatography : Employ columns like Chiralpak® IA with hexane/isopropanol gradients (85:15) to separate (S) and (R) enantiomers .
  • Polarimetry : Measure optical rotation ([α]²⁵D ≈ +15° to +20° for (S)-enantiomer) .

Q. Validation :

  • Circular Dichroism (CD) : Compare CD spectra with known (S)-configured esters .
  • Enzymatic Resolution : Hydrolyze racemic mixtures using lipases selective for (R)-enantiomers .

What are the common side reactions or impurities encountered during the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Benzyl Group Cleavage : Over-hydrolysis under acidic conditions may remove the benzyloxy group. Mitigation: Use mild acids (e.g., diluted HBr) and monitor reaction time .
  • Racemization : Elevated temperatures during esterification can cause enantiomer interconversion. Mitigation: Conduct reactions below 40°C and use non-polar solvents .
  • Ester Hydrolysis : Water contamination may hydrolyze the ethyl ester. Mitigation: Use molecular sieves or anhydrous conditions .

Q. Analytical Mitigation :

  • HPLC-MS : Detect hydrolyzed byproducts (e.g., free propionic acid) and optimize purification steps .

What strategies are recommended for the selective deprotection of the benzyloxy group in this compound without affecting the ester functionality?

Q. Advanced

  • Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1 atm) in ethanol to cleave the benzyl group while preserving the ester .
  • Acidolysis : Treat with HBr (33% in acetic acid) at 0°C for 30 minutes to avoid ester hydrolysis .
  • Photocatalytic Methods : UV light with TiO₂ catalysts selectively oxidizes benzyl ethers .

Q. Validation :

  • TLC Monitoring : Track deprotection progress (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).
  • ¹H NMR : Disappearance of benzyl protons (δ 4.5–5.0 ppm) confirms success .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.